molecular formula C20H13Cl3N2O B11999271 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- CAS No. 62871-27-6

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-

Cat. No.: B11999271
CAS No.: 62871-27-6
M. Wt: 403.7 g/mol
InChI Key: PVKNHVAUFHESLS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its broad range of biological activities

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. The structure of the synthesized compounds is confirmed using techniques such as FTIR, NMR, and HRMS .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in the inhibition of cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives, such as:

What sets 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- apart is its unique combination of substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

62871-27-6

Molecular Formula

C20H13Cl3N2O

Molecular Weight

403.7 g/mol

IUPAC Name

2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H13Cl3N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25)

InChI Key

PVKNHVAUFHESLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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